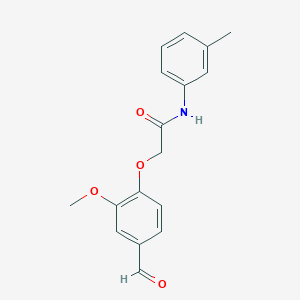

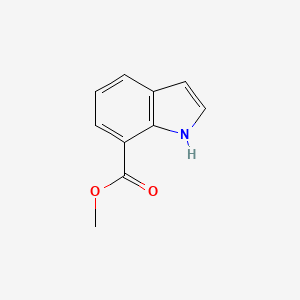

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide derivatives is described in several papers. For instance, a three-step synthesis with a 46% overall yield is reported for a 5-HT2A antagonist derivative . Another paper reports the synthesis of substituted acetamide derivatives accomplished in good yields under mild reaction conditions . These methods typically involve the acylation of amines or the reaction of phenols with acyl chlorides or anhydrides to form the acetamide linkage.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the structure of a novel benzamide derivative was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from experimental methods are in good agreement with those calculated using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be assessed by studying their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can provide insights into the sites of electrophilic and nucleophilic attack . Additionally, the interaction of acetamide derivatives with other reagents can lead to the formation of heterocyclic compounds, as seen in the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and hydrogen bonding characteristics, are crucial for understanding their behavior in various applications. For instance, the electronic behavior of intramolecular hydrogen bonds in substituted acetamides has been established by NBO studies . The antioxidant properties of some acetamide derivatives have been determined using DPPH free radical scavenging tests .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Research into related compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed their potential in anticonvulsant activities. Studies have shown that modifications to the molecular structure, like the inclusion of a methoxyamino group, can influence the compound's efficacy in preventing seizures induced by maximal electroshock (MES) in animal models. This suggests that similar compounds, including 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide, may also possess significant anticonvulsant properties, providing a basis for further investigation into their potential therapeutic applications (Camerman et al., 2005).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated significant activity against various microbial strains. This indicates the potential of this compound and its derivatives in contributing to the development of new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity (Noolvi et al., 2016).

Hypoglycemic Activity

Research into compounds with a similar structural framework, such as the synthesis and evaluation of novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives, has shown significant hypoglycemic activity in animal models. These findings suggest the potential of this compound derivatives in the treatment of diabetes, warranting further investigation into their mechanism of action and therapeutic efficacy (Nikaljea et al., 2012).

Soil Activity and Herbicide Reception

Studies on the soil activity and reception of related chloroacetamide herbicides suggest that compounds like this compound could also have applications in agriculture, particularly in the modulation of herbicide activity and interaction with soil and plant matter. This area of research could provide insights into the environmental impact and agricultural applications of such compounds (Banks & Robinson, 1986).

Wirkmechanismus

Target of Action

The primary target of the compound 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is the sweet taste receptors . These receptors play a crucial role in the perception of sweetness in humans .

Mode of Action

This compound interacts with its targets by acting as an antagonist . It blocks the activation of the sweet taste receptor T1R3 by natural and synthetic sweeteners and increases the inhibition of T1R2 by umami compounds .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to taste perception. By blocking the activation of the sweet taste receptor T1R3, it reduces the intensity and persistence of sweetness . The compound also increases the inhibition of T1R2 by umami compounds, further modulating taste perception .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduced perception of sweetness in humans . By blocking the activation of the sweet taste receptor T1R3 and increasing the inhibition of T1R2 by umami compounds, the compound modulates the taste perception pathways .

Eigenschaften

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-4-3-5-14(8-12)18-17(20)11-22-15-7-6-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDIRHOQKDATFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354568 |

Source

|

| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31539-30-7 |

Source

|

| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)